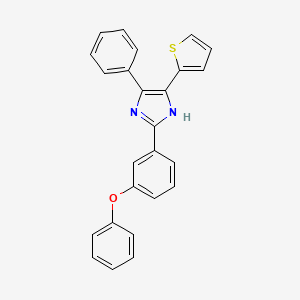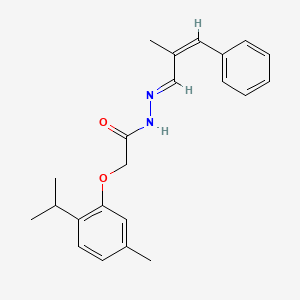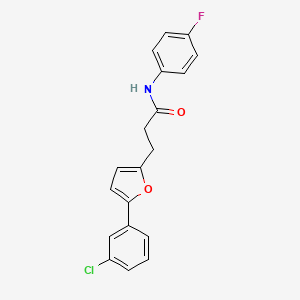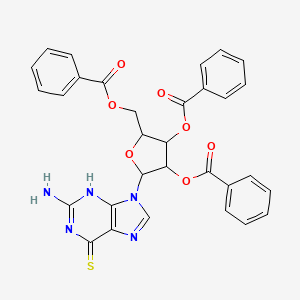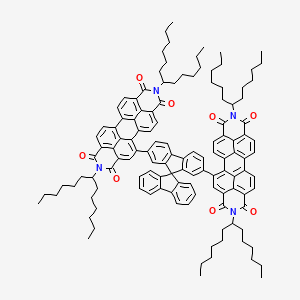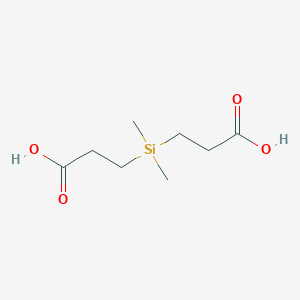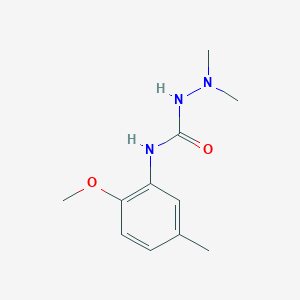
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.277 g/mol . This compound is part of the semicarbazide family, which is known for its diverse applications in various fields such as agrochemistry, drug discovery, and organic synthesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1,1-Dimethyl-4-(2-Methoxy-5-methylphenyl)semicarbazid kann durch einen Eintopf-Zweischritt-Ansatz synthetisiert werden. Der erste Schritt beinhaltet die Bildung eines Carbamat aus Bis(2,2,2-trifluorethyl)carbonat oder 2,2,2-Trifluorethylchloroformiat und einem primären oder sekundären Amin. Im zweiten Schritt erfolgt die Reaktion des Carbamat mit Hydrazin, um das Semicarbazid zu erhalten .
Industrielle Produktionsverfahren
Der oben erwähnte Eintopf-Syntheseansatz kann für die industrielle Produktion hochskaliert werden, wodurch eine gute Ausbeute und Reinheit sichergestellt wird .
Analyse Chemischer Reaktionen
Reaktionstypen
1,1-Dimethyl-4-(2-Methoxy-5-methylphenyl)semicarbazid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können diese Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig eingesetzt.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-4-(2-Methoxy-5-methylphenyl)semicarbazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Anwendungen, insbesondere in der Wirkstoffforschung und -entwicklung, untersucht.
Industrie: Wird bei der Herstellung von Agrochemikalien und anderen Industriechemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 1,1-Dimethyl-4-(2-Methoxy-5-methylphenyl)semicarbazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Proteine hemmen, was zu den beobachteten biologischen Wirkungen führt. Detaillierte Studien zu seinen molekularen Zielen und Signalwegen laufen noch .
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-4-(2-methoxy-5-methylphenyl)semicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,1-Dimethyl-4-(2-Ethyl-6-methylphenyl)semicarbazid
- 1,1-Dimethyl-4-(2-Ethylphenyl)semicarbazid
- 4-(2-Methoxy-5-methylphenyl)-1-(2-Phenylacetyl)semicarbazid
- 1,1-Dimethyl-4-(3-Trifluormethylphenyl)semicarbazid
Einzigartigkeit
1,1-Dimethyl-4-(2-Methoxy-5-methylphenyl)semicarbazid ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
6667-07-8 |
|---|---|
Molekularformel |
C11H17N3O2 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-(dimethylamino)-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-6-10(16-4)9(7-8)12-11(15)13-14(2)3/h5-7H,1-4H3,(H2,12,13,15) |
InChI-Schlüssel |
QBLVWTLTXVFTHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



